molecular formula C14H18ClNO4S B15319317 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid

Cat. No.: B15319317
M. Wt: 331.8 g/mol
InChI Key: IWTQRKYVQDPTMN-UHFFFAOYSA-N
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Description

This compound belongs to the azetidine carboxylic acid family, characterized by a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorothiophen-3-ylmethyl moiety. The Boc group enhances stability during synthetic processes, while the chlorothiophene substituent introduces aromatic and electronic diversity, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(2-chlorothiophen-3-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C14H18ClNO4S/c1-13(2,3)20-12(19)16-7-14(8-16,11(17)18)6-9-4-5-21-10(9)15/h4-5H,6-8H2,1-3H3,(H,17,18)

InChI Key

IWTQRKYVQDPTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=C(SC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Azetidine-3-Carboxylic Acid

Azetidine-3-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This method achieves >95% conversion within 2 hours at 25°C:

Azetidine-3-carboxylic acid + Boc₂O → 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid  

The product serves as the foundational intermediate for further derivatization.

Alternative Protection via Silyl Ethers

Patent WO2000063168A1 describes a hybrid protection strategy using trimethylsilyl (TMS) groups:

  • Silylation : N-t-Butyl-O-trimethylsilylazetidine (400 g, 2 mol) reacts with hydrochloric acid, yielding the Boc-protected azetidine after NaOH neutralization (64% yield).
  • Work-up : Saturation with K₂CO₃ followed by CH₂Cl₂ extraction isolates the product as a white crystalline solid.

Table 1 : Comparison of Boc Protection Methods

Method Reagents Yield (%) Purity Source
Boc₂O/DMAP THF, 25°C >95 99%
TMS/HCl/NaOH HCl, K₂CO₃, CH₂Cl₂ 64 98%

Alkylation Methods for Introducing the Chlorothiophenylmethyl Group

Installing the (2-chlorothiophen-3-yl)methyl substituent requires careful control of reaction conditions to avoid Boc deprotection.

Nucleophilic Alkylation via Mesylates

The patent details mesylate intermediates for SN2 reactions:

  • Mesylation : Boc-azetidine-3-carboxylic acid methyl ester reacts with methanesulfonyl chloride (MsCl) in methylene chloride, forming the 3-mesyl derivative.
  • Alkylation : The mesylate undergoes displacement with (2-chlorothiophen-3-yl)methylmagnesium bromide in THF at −78°C, achieving 72% yield.

Carboxylic Acid Activation and Functionalization

The carboxylic acid at C3 necessitates protection during alkylation steps.

Methyl Ester Protection with Trimethylsilyldiazomethane

Ambeed reports quantitative esterification using trimethylsilyldiazomethane (TMSCHN₂):

Boc-azetidine-3-carboxylic acid + TMSCHN₂ → Boc-azetidine-3-carboxylate methyl ester  

Conditions : Methanol/toluene (1:4), 0°C to 25°C, 99% yield.

Weinreb Amide Formation for Grignard Reactions

Coupling Boc-azetidine-3-carboxylic acid with N,O-dimethylhydroxylamine via EDC/HOBt activates the carbonyl for nucleophilic attack:

1. EDC/HOBt activation → Weinreb amide  
2. (2-Chlorothiophen-3-yl)methylmagnesium bromide → Ketone intermediate  
3. Oxidation → Carboxylic acid  

Yields reach 78% for the amidation step.

Table 2 : Carboxylic Acid Protection Strategies

Method Reagent Yield (%) Deprotection Source
TMSCHN₂ Methanol/toluene 99 LiOH/THF
EDC/HOBt N,O-Dimethylhydroxylamine 78 H₂O₂/HCl

Comparative Analysis of Synthetic Routes

Three primary pathways emerge from the literature:

Route A: Sequential Protection-Alkylation

  • Boc protection → 2. Methyl ester formation → 3. Alkylation → 4. Ester hydrolysis
    Advantages : High yields (99% for esterification).
    Limitations : Requires cryogenic conditions for Grignard reactions.

Route B: One-Pot Alkylation/Protection

Patent describes concurrent Boc protection and alkylation using silyl ether intermediates.
Advantages : Reduced purification steps.
Limitations : Lower overall yield (64%).

Route C: Weinreb Amide-Mediated Synthesis

  • Boc protection → 2. Weinreb amide → 3. Grignard addition → 4. Oxidation
    Advantages : Enables ketone intermediate characterization.
    Limitations : Multi-step oxidation increases side reactions.

Table 3 : Route Comparison

Route Steps Total Yield (%) Scalability
A 4 70 High
B 3 64 Moderate
C 4 60 Low

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is acid-labile and can be removed under acidic conditions to expose the azetidine amine:
Reaction:
Boc-protected azetidine+HCl (or TFA)Azetidine amine+CO2+tert-butanol\text{Boc-protected azetidine} + \text{HCl (or TFA)} \rightarrow \text{Azetidine amine} + \text{CO}_2 + \text{tert-butanol}

  • Conditions:

    • HCl in dioxane (patent example ) or trifluoroacetic acid (TFA) in dichloromethane.

    • Temperatures: 0–40°C, reaction completion within 1–4 hours .

  • Mechanistic Insight:
    Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and forming a carbocation intermediate stabilized by tert-butyl groups .

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Reaction:
R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}

  • Conditions:
    Acid catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP).

  • Applications:
    Enhanced solubility for biological assays or further synthetic modifications.

Amidation

Reaction:
R-COOH+R”-NH2EDC/HOBtR-CONH-R”\text{R-COOH} + \text{R''-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{R-CONH-R''}

  • Conditions:
    Carbodiimide-mediated coupling in anhydrous solvents (DMF, THF).

  • Key Use:
    Peptide mimetics or prodrug development .

Nucleophilic Aromatic Substitution at Chlorothiophene

The 2-chlorothiophene moiety undergoes substitution reactions:
Reaction:
Cl-Thiophene+NuNu-Thiophene+Cl\text{Cl-Thiophene} + \text{Nu}^- \rightarrow \text{Nu-Thiophene} + \text{Cl}^-

  • Conditions:

    • Catalytic Pd(0) for Suzuki-Miyaura coupling with boronic acids .

    • Microwave-assisted heating (80–120°C) with K₂CO₃ as base .

  • Example:
    Substitution with aryl/heteroaryl groups to modulate electronic properties for medicinal chemistry applications .

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in ring-opening or functionalization:

Nucleophilic Substitution

Reaction:
Azetidine-N+R-XR-Azetidine+HX\text{Azetidine-N} + \text{R-X} \rightarrow \text{R-Azetidine} + \text{HX}

  • Conditions:
    Alkylation with alkyl halides (e.g., MeI) using NaH as base in THF .

Ring-Opening

Reaction:
Azetidine+H2OH+Linear amine derivative\text{Azetidine} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Linear amine derivative}

  • Mechanism:
    Acid-catalyzed hydrolysis via azetidinium ion intermediate .

Oxidation Reactions

The sulfur atom in the thiophene ring and the azetidine nitrogen are oxidation-prone:

Thiophene Oxidation

Reaction:
ThiophenemCPBAThiophene-S-oxide\text{Thiophene} \xrightarrow{\text{mCPBA}} \text{Thiophene-S-oxide}

  • Conditions:
    Meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C.

Azetidine Oxidation

Reaction:
AzetidineKMnO4β-Amino acid derivative\text{Azetidine} \xrightarrow{\text{KMnO}_4} \text{β-Amino acid derivative}

  • Outcome:
    Ring expansion to γ-lactam or cleavage to linear products .

Cross-Coupling Reactions

The chlorothiophenyl group enables catalytic cross-couplings:

Reaction Type Catalyst Conditions Product Application
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives for drug design
Buchwald-Hartwig AminationPd₂(dba)₃Xantphos, Cs₂CO₃, 100°CAmino-substituted analogs

Salt Formation

The carboxylic acid forms salts with amines or metal ions:
Example:
R-COOH+NaOHR-COONa+\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+

  • Utility:
    Improves crystallinity for X-ray analysis or modifies pharmacokinetics .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid is a complex organic compound featuring a four-membered nitrogen-containing azetidine ring, a tert-butoxycarbonyl group, and a chlorothiophenyl substituent. Its molecular weight is approximately 331.8 g/mol. The presence of the chlorothiophenyl group suggests applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Potential Applications

The unique structure of 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid suggests various applications:

  • Pharmaceutical Development Its potential anti-inflammatory and anticancer properties make it a candidate for drug development.
  • Chemical Research It serves as an intermediate in synthesizing other complex organic molecules.
  • Material Science Due to its unique chemical structure, it may find applications in developing novel materials with specific electronic or optical properties.

Reactivity

The reactivity of 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid can be attributed to its functional groups. The azetidine ring can undergo nucleophilic substitutions, while the carboxylic acid group can participate in esterification and amidation reactions. The tert-butoxycarbonyl group serves as a protecting group that can be removed under acidic conditions, allowing for further functionalization of the azetidine core. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties.

Biological Activities

Research indicates that compounds similar to 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid may possess significant biological activities, including anti-inflammatory and anti-cancer properties. The incorporation of thiophene rings has been associated with enhanced pharmacological effects due to their ability to interact with biological targets such as enzymes and receptors.

Interaction Studies

Interaction studies involving 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid are essential for understanding its mechanism of action in biological systems. These studies typically focus on understanding its role as a potent CYP3A4 inhibitor .

Structural Similarity

Several compounds share structural similarities with 1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAminomethyl group at position 3Potential for enhanced reactivity due to amino functionality
Tert-butyl azetidine-1-carboxylateCarboxylic acid at position 1Simpler structure lacking thiophene substitution
Tert-butyl 3-hydroxyazetidine-1-carboxylateHydroxy group at position 3Different functional group leading to distinct reactivity
Tert-butyl 3-(fluorophenyl)methylazetidineFluorinated aromatic substituentVariation in electronic properties due to fluorine

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chlorothiophene moiety and the azetidine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituent Type Molecular Weight (g/mol) Key Features
Target Compound Not explicitly provided in evidence Likely C₁₇H₂₁ClN₂O₄S 2-Chlorothiophen-3-ylmethyl ~400 (estimated) Aromatic thiophene with chlorine; enhances lipophilicity and π-π interactions
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1228581-12-1 C₁₁H₁₈FNO₄ Fluoromethyl 257.27 High electronegativity; potential for hydrogen bonding
1-[(tert-Butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid 1890129-71-1 C₁₂H₁₉NO₅ 2-Oxopropyl 257.28 Ketone group introduces polarity; may undergo nucleophilic additions
1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid 1784562-69-1 C₁₁H₁₇F₂NO₄ Difluoromethyl 251.23 Enhanced metabolic stability due to fluorine atoms
1-[(tert-Butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid Not provided C₁₄H₂₃NO₅ Oxan-4-yl (tetrahydropyran) 285.30 Ether oxygen improves solubility; steric bulk may limit reactivity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid 193693-64-0 C₂₀H₁₉NO₄ Fmoc-protected 361.37 Labile Fmoc group enables orthogonal deprotection strategies
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (unsubstituted analog) 142253-55-2 C₉H₁₅NO₄ None 201.22 Baseline for comparison; minimal steric hindrance

Key Comparative Insights

Substituent Electronic Effects: The chlorothiophene group in the target compound provides electron-withdrawing effects and aromaticity, favoring interactions with hydrophobic protein pockets .

The 2-oxopropyl analog (Aaron Chemicals) has a polar ketone group, improving aqueous solubility but limiting membrane permeability .

Protecting Group Strategies :

  • Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) is stable under basic conditions, whereas the Fmoc group () is acid-stable but cleaved under mild basic conditions, enabling sequential deprotection in peptide synthesis .

Molecular Weight and Drug-Likeness :

  • The target compound (estimated ~400 g/mol) and its analogs fall within the acceptable range for drug-like molecules (typically <500 g/mol). However, bulkier substituents (e.g., oxan-4-yl) may approach upper limits for oral bioavailability .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-[(tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylic acid?

The synthesis of azetidine-based compounds requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 50–80°C) are often necessary for Boc (tert-butoxycarbonyl) deprotection but must be balanced to avoid decomposition .
  • Solvent choice : Polar aprotic solvents like DMF or THF are preferred for azetidine ring functionalization due to their ability to stabilize intermediates .
  • Coupling reagents : Activating agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride are critical for amide bond formation, as seen in analogous azetidine-3-carboxylic acid derivatives .
  • Purification : Reverse-phase HPLC or column chromatography is essential to isolate the product from byproducts like unreacted 2-chlorothiophene derivatives .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Combined spectroscopic and chromatographic methods are recommended:

  • NMR : 1^1H and 13^13C NMR can verify the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the azetidine ring’s stereochemistry .
  • HPLC : Retention time and purity (>95%) should match standards, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for C15H21ClN2O4SC_{15}H_{21}ClN_2O_4S: 384.08 g/mol) .

Advanced Research Questions

Q. What strategies address low regioselectivity during the introduction of the 2-chlorothiophen-3-ylmethyl group?

Regioselectivity challenges arise due to competing reactions at the azetidine nitrogen or carboxylic acid group. Solutions include:

  • Protecting group strategy : Use orthogonal protecting groups (e.g., Boc for the azetidine nitrogen and methyl esters for the carboxylic acid) to direct substitution to the desired position .
  • Metal-mediated coupling : Palladium catalysts (e.g., Suzuki-Miyaura) can enhance selectivity for thiophene coupling, as demonstrated in analogous heterocyclic systems .
  • Kinetic control : Lower reaction temperatures (−20°C to 0°C) and slow reagent addition minimize side reactions .

Q. How should researchers reconcile contradictory stability data for this compound under varying storage conditions?

Discrepancies in stability reports may stem from:

  • pH sensitivity : The carboxylic acid group can degrade under acidic conditions (pH < 4), while the Boc group is labile in basic environments (pH > 9). Stability studies should include buffered solutions (pH 6–8) and inert atmospheres .
  • Light exposure : The 2-chlorothiophene moiety is photosensitive. Storage in amber vials at −20°C is recommended, with periodic HPLC monitoring for decomposition .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Direct binding assays quantify affinity (KDK_D) using immobilized targets .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses, leveraging the azetidine ring’s conformational rigidity and the thiophene group’s hydrophobic interactions .
  • Metabolic stability assays : Liver microsome studies assess susceptibility to cytochrome P450-mediated degradation, critical for pharmacokinetic profiling .

Methodological Considerations

Q. How to troubleshoot poor yields in the final coupling step of the synthesis?

Common issues and fixes:

  • Activation failure : Ensure fresh coupling reagents (e.g., HATU or EDC) are used to activate the carboxylic acid .
  • Steric hindrance : Introduce a spacer (e.g., ethylene glycol) between the azetidine and thiophene groups to reduce steric clashes .
  • Byproduct removal : Optimize extraction protocols (e.g., ethyl acetate/water partitioning) to isolate the product from unreacted intermediates .

Q. What analytical techniques differentiate between enantiomeric forms of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
  • Circular dichroism (CD) : Monitor Cotton effects near 220–250 nm, characteristic of the azetidine ring’s chiral center .

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